

1H NMR spectrum of 2,2-Difluoroacetohydrazide

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Compound of Interest

Compound Name: 2,2-Difluoroacetohydrazide

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An In-depth Technical Guide to the ¹H NMR Spectrum of **2,2-Difluoroacetohydrazide**

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **2,2-difluoroacetohydrazide** (F₂CHCONHNH₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the spectral features. Key characteristics, including the significant downfield shift of the α -proton due to geminal fluorine atoms and the characteristic signals of the hydrazide moiety, are discussed. The guide emphasizes the causality behind experimental choices and provides actionable insights for obtaining and interpreting high-quality NMR data for fluorinated hydrazides, crucial scaffolds in modern medicinal chemistry.

Introduction: The Significance of 2,2-Difluoroacetohydrazide

2,2-Difluoroacetohydrazide is a valuable synthetic building block, incorporating two key structural motifs: a difluoromethyl group and a hydrazide functional group. The inclusion of fluorine in drug candidates is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The hydrazide moiety serves as a versatile precursor for synthesizing a wide array of heterocyclic compounds.

Given its importance, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as a primary analytical tool for the structural elucidation of organic molecules. However,

the spectrum of **2,2-difluoroacetohydrazide** presents unique features and challenges due to the strong influence of the electronegative fluorine atoms and the exchangeable protons of the hydrazide group. This guide provides the foundational knowledge required to navigate these complexities.

Foundational Principles: Chemical Shifts and Coupling

Understanding the ^1H NMR spectrum of **2,2-difluoroacetohydrazide** requires a firm grasp of the principles governing chemical shifts and spin-spin coupling, particularly in the context of fluorine and nitrogen atoms.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. In **2,2-difluoroacetohydrazide**, three distinct proton environments exist: the methine proton (CHF_2), the secondary amide proton (CONH), and the primary amine protons (NH_2).

- **Methine Proton (CHF_2)**: This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This arrangement results in a powerful electron-withdrawing inductive effect, significantly deshielding the proton and shifting its resonance to a high frequency (downfield). Its chemical shift is further influenced by the adjacent carbonyl group.
- **Hydrazide Protons (NH and NH_2)**: The chemical shifts of protons attached to nitrogen are highly variable and sensitive to solvent, concentration, and temperature.^[1] The CONH proton, being part of an amide-like structure, is typically observed further downfield than the terminal NH_2 protons. In polar aprotic solvents like DMSO-d_6 , hydrogen bonding can lead to pronounced downfield shifts for these protons.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling provides crucial information about the connectivity of atoms.

- **Heteronuclear Coupling (^1H - ^{19}F)**: The most prominent coupling in the spectrum is the geminal coupling (^2JHF) between the methine proton and the two equivalent ^{19}F nuclei. Since ^{19}F has a nuclear spin (I) of $\frac{1}{2}$, it couples to neighboring protons. The multiplicity of the CHF_2 signal is determined by the number of adjacent fluorine atoms (n) and follows the rule

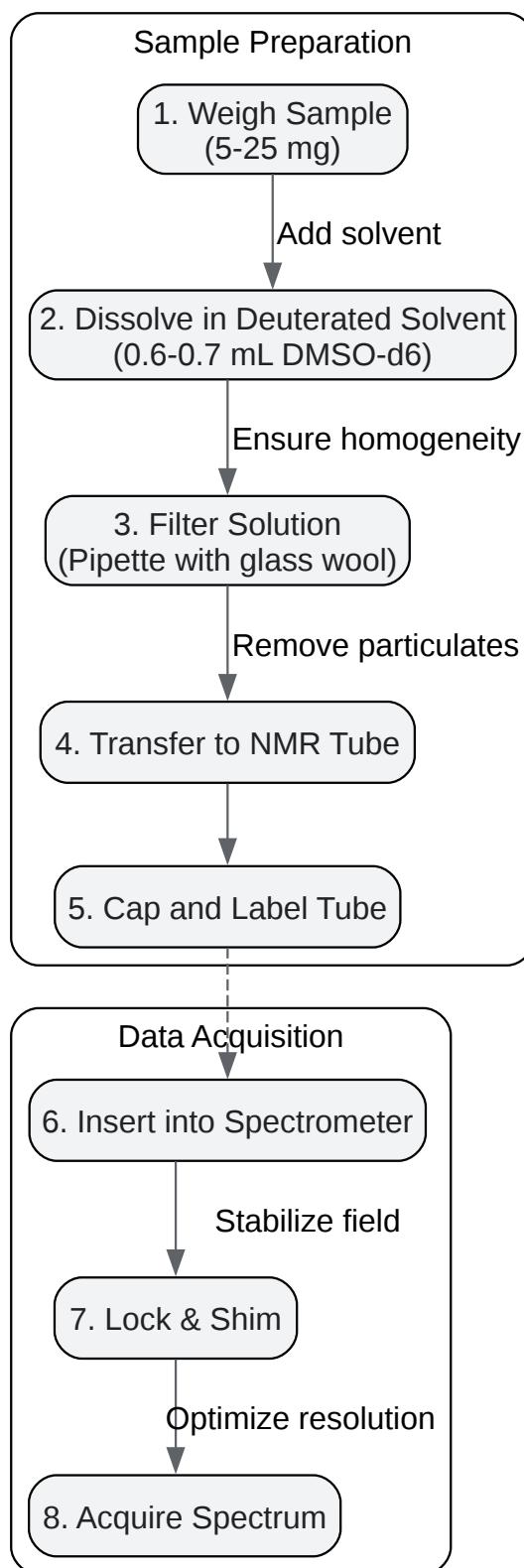
$2nI + 1$. For two equivalent fluorines, this results in a triplet ($2 * 2 * \frac{1}{2} + 1 = 3$). The magnitude of $^2\text{J}_{\text{HF}}$ coupling is typically large, often in the range of 40-60 Hz.[2][3]

- Homocoupling and N-H Coupling: The protons of the hydrazide group (CONH-NH₂) can couple to each other ($^3\text{J}_{\text{HH}}$). However, due to factors like quadrupole broadening from the ¹⁴N nucleus and chemical exchange, these couplings are often not well-resolved, leading to broad signals. The rate of proton exchange with the solvent or trace amounts of acid/water can completely obliterate this coupling, causing the signals to appear as broad singlets.

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol is essential for obtaining a reliable and reproducible ¹H NMR spectrum. The following steps detail the best practices for sample preparation and data acquisition.

Workflow for NMR Sample Preparation



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Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology

- Sample Weighing: Accurately weigh approximately 5-25 mg of **2,2-difluoroacetohydrazide**.
[4] This quantity is generally sufficient for a standard ^1H NMR experiment on a modern spectrometer.
- Solvent Selection and Dissolution:
 - Choice of Solvent: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for hydrazides as it is a polar aprotic solvent that slows down the exchange rate of N-H protons, allowing them to be observed more clearly as distinct, and potentially coupled, signals.
 - Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[5] Ensure the sample is fully dissolved; gentle vortexing may be required.
- Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- Internal Standard: The residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) can be used for referencing. Alternatively, a small, non-reactive internal standard like tetramethylsilane (TMS) can be added, though it is often omitted in modern practice where referencing to the solvent signal is standard.
- Instrumental Parameters:
 - Spectrometer: Utilize a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
 - Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-5 seconds).

Spectral Analysis and Interpretation

The ^1H NMR spectrum of **2,2-difluoroacetohydrazide** in DMSO-d_6 is expected to show three distinct signals corresponding to the three proton environments.

Ha Hb Hc

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Caption: Proton environments in **2,2-Difluoroacetohydrazide**.

Signal Assignments

- Signal 1: Methine Proton (H_a , CHF_2)
 - Chemical Shift (δ): Expected in the range of 6.0 - 6.5 ppm. This significant downfield shift is a direct consequence of the strong deshielding from the two geminal fluorine atoms and the carbonyl group. For comparison, the methine proton in difluoroacetic acid appears around 6.4 ppm.[6]
 - Multiplicity: This signal will appear as a triplet (t). This pattern arises from coupling to the two equivalent fluorine atoms ($n=2$), with a typical coupling constant of $^2\text{J}_{\text{HF}} \approx 50-55$ Hz.[2]
- Signal 2: Amide Proton (H_e , CONH)
 - Chemical Shift (δ): Expected to be the most downfield signal, likely in the range of 9.0 - 10.5 ppm. Amide protons in DMSO are known to resonate at high chemical shifts.[1]
 - Multiplicity: This signal often appears as a broad singlet (br s). While it is theoretically coupled to the adjacent NH_2 protons, this coupling is frequently lost due to chemical exchange or quadrupolar effects from the nitrogen atom.
- Signal 3: Amine Protons (H_o , NH_2)
 - Chemical Shift (δ): Expected in the range of 4.0 - 5.0 ppm. The chemical shift of primary amine protons is highly variable.[1]

- Multiplicity: Similar to the amide proton, this signal typically appears as a broad singlet (br s) due to exchange and quadrupolar broadening.

Data Summary Table

Signal Assignment	Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CHF ₂	H _a	6.0 - 6.5	Triplet (t)	$^2\text{J}_{\text{HF}} \approx 50-55$
CONH	H _e	9.0 - 10.5	Broad Singlet (br s)	-
NH ₂	H _o	4.0 - 5.0	Broad Singlet (br s)	-

Confirmatory Techniques

- D₂O Exchange: To definitively confirm the assignment of the NH and NH₂ protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the exchangeable N-H protons (H_e and H_o) will disappear or significantly diminish, as the protons are replaced by deuterium, which is not observed in ¹H NMR. The triplet for H_a will remain unchanged.

Conclusion

The ¹H NMR spectrum of **2,2-difluoroacetohydrazide** is a powerful tool for its structural verification. The key diagnostic features are a downfield triplet between 6.0 and 6.5 ppm, characteristic of a CHF₂ group adjacent to a carbonyl, and two broad signals for the exchangeable hydrazide protons. By employing a meticulous experimental protocol, particularly the use of DMSO-d₆ as a solvent, researchers can obtain a high-quality spectrum that allows for unambiguous assignment of all proton signals. This guide provides the necessary framework for scientists in drug discovery and chemical research to confidently analyze this important fluorinated building block.

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